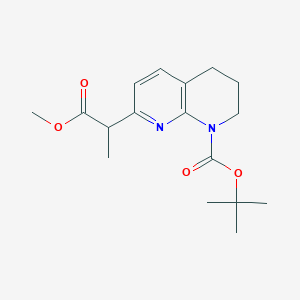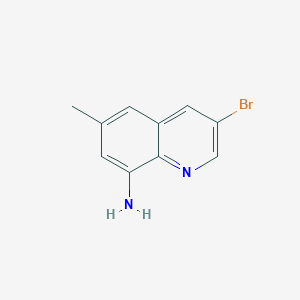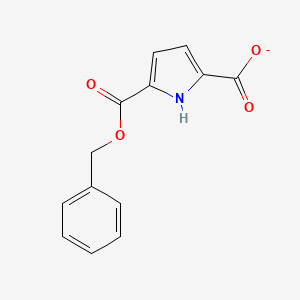
2-Amino-1-(4-bromophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(4-bromophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number 76008-53-2 . It has a molecular weight of 252.54 g/mol . The IUPAC name for this compound is 2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . The Canonical SMILES is C1=CC(=CC=C1C(CN)O)Br.Cl .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 46.2 Ų . The compound has a complexity of 113 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to 2-Amino-1-(4-bromophenyl)ethanol hydrochloride, has been achieved through enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in the synthesis of a new adrenergic agent, highlighting its importance in medicinal chemistry (Conde et al., 1998).
Synthesis of Tertiary Amino Alcohols
A study reported the synthesis of tertiary amino alcohols, specifically 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, from 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one. These compounds are considered analogs of Trihexyphenidyl, a drug used to treat Parkinson's disease, which underscores the potential of this compound in synthesizing biologically active molecules (Isakhanyan et al., 2008).
Isoquinoline Syntheses
The compound has been utilized in the synthesis of 2-amino-(3-hydroxyphenyl) ethanol, which was further employed in phenolic cyclization to yield various isoquinolines. This demonstrates its utility in synthesizing complex heterocyclic compounds that are significant in the development of pharmaceuticals (Kametani et al., 1970).
Study of Beta-Receptors
In research related to adrenergic beta-receptors, derivatives of 1-(4-amino-phenyl)-2-aminoethanol, similar to this compound, were compared with clenbuterol for their action on beta-receptors in animals. This indicates the potential use of the compound in studying and developing treatments targeting the adrenergic system (Engelhardt, 1984).
Synthesis of Enamides and NLO Materials
The compound has also been used in the synthesis of N-Acetyl enamides and novel azobenzene precursors for non-linear optical (NLO) active polyurethanes, showcasing its versatility in organic synthesis and materials science (Tang et al., 2014; Jecs et al., 2009).
Cancer Cell Line Screening
In the context of cancer research, derivatives of the compound have been synthesized and screened against various cancer cell lines, including human breast cancer and colon cancer cell lines. This suggests its potential application in the discovery of new anticancer agents (Patravale et al., 2014).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-1-(4-bromophenyl)ethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-arrestins, which are involved in the desensitization of G protein-coupled receptors (GPCRs) . These interactions can modulate signal transduction pathways, influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the β2-adrenoceptor signaling pathway, which plays a crucial role in regulating cardiovascular and respiratory functions . Additionally, it can affect the expression of genes involved in these pathways, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a biased agonist for β2-adrenoceptors, selectively modulating GPCR signal transduction . This selective modulation can enhance desirable signals while suppressing undesirable ones, leading to therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being stored under inert gas . Its degradation over time can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that varying dosages can influence the compound’s impact on cardiovascular and respiratory functions . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans via multicomponent reactions . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transporters that facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that certain derivatives of this compound exhibit specific localization in mitochondria, which can impact mitochondrial function and cellular energy metabolism .
Eigenschaften
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855867 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76008-53-2 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

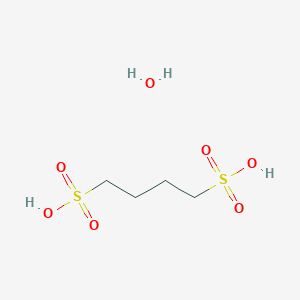
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)


![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
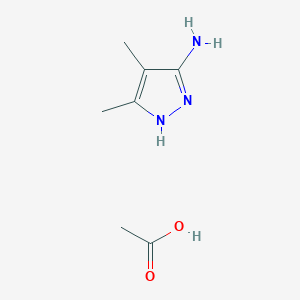
![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)


